7-Bromo-5-chloroisoquinoline-1-carboxylic acid
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Overview
Description
7-Bromo-5-chloroisoquinoline-1-carboxylic acid is a halogenated isoquinoline derivative with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is known for its unique combination of structural features, making it valuable for researchers and scientists across various disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloroisoquinoline-1-carboxylic acid typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline-1-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine and chlorine, along with a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
7-Bromo-5-chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-chloroisoquinoline: Another halogenated isoquinoline derivative with similar structural features but lacking the carboxylic acid group.
5-Chloroisoquinoline-1-carboxylic acid: A related compound with a similar backbone but without the bromine atom.
Uniqueness
7-Bromo-5-chloroisoquinoline-1-carboxylic acid is unique due to the presence of both bromine and chlorine atoms along with the carboxylic acid group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H5BrClNO2 |
---|---|
Molecular Weight |
286.51 g/mol |
IUPAC Name |
7-bromo-5-chloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |
InChI Key |
ADOWAZFJPGAZFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=O)O |
Origin of Product |
United States |
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